molecular formula C10H11ClN2O2 B1322968 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea CAS No. 796848-79-8

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Cat. No. B1322968
M. Wt: 226.66 g/mol
InChI Key: QVPZNUIZEVRITP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including hydroxylation, etherification, acylation, amidogen reactions, and cyclopropanation. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was achieved through intraperitoneal administration in rats . Another example is the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid from 3-chloro-4-hydroxyacetophenone, which involved etherification and the Willgerodt reaction . These methods provide insights into the possible synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction analysis. For example, the crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was determined by X-ray diffraction, revealing its monoclinic system and space group . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various studies. For instance, the metabolic formation of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol suggests that the parent compound undergoes metabolic transformations in vivo . Additionally, the formation of 2-chloroethanol during the chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea indicates the presence of a 2-chloroethyl alkylating intermediate . These findings are relevant for understanding the metabolic pathways and potential toxicity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their biological activities. For example, the inhibition potency of various 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives against 4-hydroxyphenylpyruvate dioxygenase was determined, showing the importance of well-positioned dicarbonyl groups and the cyclopropyl group for potent inhibition . The electronic properties and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were investigated using density functional theory, providing insights into the molecule's behavior under different conditions .

Scientific Research Applications

Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD)

Various derivatives, including compounds similar to 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, have been synthesized and tested as inhibitors of 4-HPPD from pig liver. These studies found that specific substitutions on the compound can significantly affect its potency as an inhibitor (Lin et al., 2002).

Synthesis and Application in Tobacco Flavor

The compound 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, which shares structural similarities with 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, has been synthesized and proposed as a novel tobacco flavor. This synthesis demonstrated a potential route for large-scale production (Xin-y, 2013).

Dopamine D-1 Antagonist Activity

Research on isomeric compounds with structural elements similar to 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea has shown potential as dopamine D-1 antagonists. These compounds have been synthesized and evaluated for their activity, suggesting potential applications in neurological research (Riggs et al., 1987).

Biosensitivity and Theoretical Electronic Structure Investigations

Theoretical investigations on compounds with elements of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, like 3-(2-Hydroxyphenyl)-2-iminothiazolidin-4-one, have been conducted to understand their electronic structure behavior. This includes molecular geometry, bond order analysis, and natural bond orbital analysis, providing insights into the nature of chemical structure and bonding (Gemechu et al., 2021).

Safety And Hazards

The compound is classified as causing skin irritation and serious eye irritation . Precautionary measures include wearing protective clothing and eye protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPZNUIZEVRITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630907
Record name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

CAS RN

796848-79-8
Record name ME-92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796848798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ME-92
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU2T7BR757
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

After dissolving phenyl N-(2-chloro-4-hydroxyphenyl)carbamate in N,N-dimethylformamide (100 mL), cyclopropylamine (22.7 mL) was added while cooling on ice and the mixture was stirred overnight at room temperature. Water (400 mL), ethyl acetate (300 mL) and 6N HCl (55 mL) were then added, the mixture was stirred and the organic layer was separated. The organic layer was washed twice with 10% brine (200 mL), and dried over magnesium sulfate. Prism crystals obtained by concentrating the solvent were filtered and washed with heptane to give 22.8 g of the title compound (77% yield from 4-amino-3-chlorophenol).
Quantity
0 (± 1) mol
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reactant
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Quantity
100 mL
Type
reactant
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Quantity
22.7 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of phenyl N-(2-chloro-4-hydroxyphenyl)carbamate in N,N-dimethylformamide (100 mL) was added cyclopropylamine (22.7 mL) while cooling in an ice bath, and the stirring was continued at room temperature overnight. Water (400 mL), ethyl acetate (300 mL), and 6N—HCl (55 mL) were added thereto, and the mixture was stirred. The organic layer was then separated, washed twice with a 10% aqueous sodium chloride solution (200 mL), and dried over magnesium sulfate. The solvent was evaporated to give prism crystals, which were collected by filtration and washed with heptane to give 22.8 g of the titled compound (yield from 4-amino-3-chlorophenol: 77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Swain, NK Nagendla, MKR Mudiam - Microchemical Journal, 2023 - Elsevier
Lenvatinib mesylate (LEN) is a new generation anti-cancer medication included under the class of multiple kinase inhibitor and approved for the treatment of differentiated thyroid …
Number of citations: 0 www.sciencedirect.com
P Shiri, S Ramezanpour, AM Amani, W Dehaen - Molecular Diversity, 2022 - Springer
Angiogenesis is an important and interesting scientific subject in the area of malignant tumours. Current research importance and interest are directed in connection to blood …
Number of citations: 38 link.springer.com
Z Časar - Synthesis, 2020 - thieme-connect.com
The US Food and Drug Administration approved 18 new drugs that incorporate the cyclopropyl structural motif in the time frame from 2012 to 2018. This review provides an overview of …
Number of citations: 43 www.thieme-connect.com
L Senaldi - 2020 - air.unimi.it
Un farmaco generico è la copia bioequivalente di un farmaco di marca ed ha lo stesso principio attivo, modalità di amministrazione, dosaggio e forza. Le versioni generiche hanno un …
Number of citations: 2 air.unimi.it
F Hou, Y Yao, Y Wei, Y Wang, Y Cao, X Liu… - Bioorganic & Medicinal …, 2023 - Elsevier
A series of novel substituted 4-anilinoquinazolines and their related compounds were designed and prepared by 3D modeling as potential inhibitors of VEGFR-2. Evaluation of VEGFR …
Number of citations: 3 www.sciencedirect.com
A Bianco, M Franceschin, C Frezza… - Atti XXXVIII Convegno …, 2018 - iris.uniroma1.it
EMICORON is a compoud which was synthesized for the first time in our own laboratory in 20121, 2. From the chemical point of view, it is a benzo [ghi] perylen-diimmide presenting a …
Number of citations: 0 iris.uniroma1.it
A Puglisi, R Porta, M Benaglia - Convegno Nazionale della Divisione …, 2018 - air.unimi.it
Benvenuti al XXXVIII Convegno Nazionale della Divisione di Chimica Organica. Ad ospitare il nostro evento annuale per il 2018 è la città di Milano, e lo farà secondo la sua rinomata …
Number of citations: 0 air.unimi.it
G Wei, L Huang, Y Jiang, Y Shen, Z Huang… - European journal of …, 2019 - Elsevier
The therapeutic efficacy of targeted therapy is dramatically hindered by multidrug resistance (MDR) because of elevated GSH levels. Thus, depletion of intracellular GSH level is highly …
Number of citations: 21 www.sciencedirect.com
K Cheng, CF Liu, GW Rao - Current medicinal chemistry, 2021 - ingentaconnect.com
Tumor growth inhibition can be achieved by inhibiting angiogenesis, which has been a field of great concern in recent years. Important targets to inhibit angiogenesis include vascular …
Number of citations: 26 www.ingentaconnect.com

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